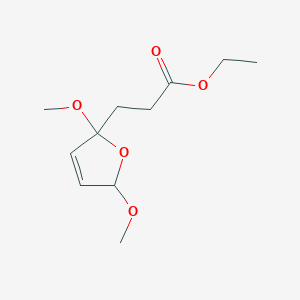
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methylsulfanyl group attached to the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester typically involves the esterification of 5-Methylsulfanylfuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic acid: Another furan derivative with a carboxylic acid group.
3-Furoic acid: Similar to 2-Furoic acid but with the carboxylic acid group in a different position.
5-Methyl-2-furoic acid: Similar structure but without the ethyl ester group.
2-Furylacetic acid: Contains a furan ring with an acetic acid group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester is unique due to the presence of both a methylsulfanyl group and an ethyl ester group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H10O3S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
ethyl 5-methylsulfanylfuran-2-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-3-10-8(9)6-4-5-7(11-6)12-2/h4-5H,3H2,1-2H3 |
Clave InChI |
LIQULMVFIZVBMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8309346.png)


![(2S)-2-[(4-bromobenzyl)amino]-4-methylpentanoic acid](/img/structure/B8309365.png)

![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8309377.png)

![6-chloro-N-[1-(hydroxymethyl)cyclohexyl]nicotinamide](/img/structure/B8309403.png)

![1-Amino-4-azatricyclo[6.1.0.02,6]nonane](/img/structure/B8309412.png)
![1-N-(2-Iodoethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8309419.png)


